molecular formula C20H22BrN3O3S B2915584 1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 1106748-92-8

1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

Cat. No.: B2915584
CAS No.: 1106748-92-8
M. Wt: 464.38
InChI Key: FYCSLEOIWFCOGC-UHFFFAOYSA-M
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Description

1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound that features a unique structure combining imidazole and thiazine rings

Scientific Research Applications

1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, nitrobenzene, and dimethylphenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.

    Thiazine Derivatives: Compounds with the thiazine ring, such as phenothiazine and methylene blue.

Uniqueness

1-(2,5-dimethylphenyl)-3-hydroxy-3-(3-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is unique due to its combined imidazole and thiazine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N3O3S.BrH/c1-14-7-8-15(2)18(11-14)21-13-20(24,22-9-4-10-27-19(21)22)16-5-3-6-17(12-16)23(25)26;/h3,5-8,11-12,24H,4,9-10,13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCSLEOIWFCOGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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